molecular formula C6H6N2O2S B6592293 3-(Methylthio)-5-nitropyridine CAS No. 1881296-22-5

3-(Methylthio)-5-nitropyridine

Cat. No.: B6592293
CAS No.: 1881296-22-5
M. Wt: 170.19 g/mol
InChI Key: JQXVFOZKSKMGRU-UHFFFAOYSA-N
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Description

3-Methyl-5-nitropyridine (CAS 6960-20-9) is a nitro-substituted pyridine derivative with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.126 g/mol . It is also known as 5-nitro-3-picoline and serves as a versatile intermediate in pharmaceutical and agrochemical synthesis. The nitro group at the 5-position and methyl group at the 3-position confer reactivity for nucleophilic substitution and functionalization, making it valuable for constructing complex heterocyclic systems .

Properties

IUPAC Name

3-methylsulfanyl-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c1-11-6-2-5(8(9)10)3-7-4-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXVFOZKSKMGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylthio)-5-nitropyridine typically involves the nitration of 3-(Methylthio)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylthio)-5-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: 3-(Methylsulfinyl)-5-nitropyridine, 3-(Methylsulfonyl)-5-nitropyridine.

    Reduction: 3-(Methylthio)-5-aminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylthio)-5-nitropyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Methylthio)-5-nitropyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methylthio group can modulate the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-methyl-5-nitropyridine and its structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C)
3-Methyl-5-nitropyridine 6960-20-9 C₆H₆N₂O₂ 138.126 3-CH₃, 5-NO₂ Not reported
2-Chloro-5-methyl-3-nitropyridine 23056-40-8 C₆H₅ClN₂O₂ 172.57 2-Cl, 3-NO₂, 5-CH₃ Not reported
2-Methoxy-3-methyl-5-nitropyridine 89694-10-0 C₇H₈N₂O₃ 168.15 2-OCH₃, 3-CH₃, 5-NO₂ Not reported
2-Amino-3-methyl-5-nitropyridine - C₆H₇N₃O₂ 153.14 2-NH₂, 3-CH₃, 5-NO₂ Not reported
2-(Methylthio)-3-nitropyridine 22746-79-8 C₆H₆N₂O₂S 170.19 2-SCH₃, 3-NO₂ Not reported

Research Findings and Comparative Analysis

Electronic Effects of Substituents

  • Electron-Withdrawing Groups (NO₂, Cl): Increase electrophilicity at the nitro-bearing ring position, promoting nucleophilic attack. For example, 2-chloro-5-methyl-3-nitropyridine undergoes substitution reactions at the 2-position due to the electron-withdrawing nitro and chloro groups .
  • Electron-Donating Groups (CH₃, OCH₃, NH₂): Stabilize the aromatic ring, reducing reactivity toward electrophiles. Methoxy and amino groups in 2-methoxy-3-methyl-5-nitropyridine and 2-amino-3-methyl-5-nitropyridine direct further substitutions to meta/para positions .

Thermal Stability and Crystallography

  • 2-Chloro-5-methyl-3-nitropyridine : Crystallizes with two independent molecules in the asymmetric unit, stabilized by C–H⋯O hydrogen bonds .
  • 3-Chloro-5-methoxy-2,6-dinitropyridine : Exhibits planar geometry with strong intermolecular interactions, enhancing thermal stability .

Biological Activity

3-(Methylthio)-5-nitropyridine is a heterocyclic compound characterized by the presence of a methylthio group and a nitro group on a pyridine ring. Its unique structural features contribute to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1881296-22-5
  • Molecular Formula : C₆H₆N₂O₂S

The compound's structure allows for interactions with biological targets, including enzymes and receptors, which can lead to various pharmacological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. The compound's ability to interact with bacterial cell walls or enzymes may inhibit microbial growth. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed to combat infections.

Anticancer Properties

Studies have shown that compounds containing nitro and methylthio groups can exhibit anticancer activity. The mechanism often involves the generation of reactive oxygen species (ROS) or the inhibition of specific cancer-related pathways. For instance, this compound has been investigated for its potential to induce apoptosis in cancer cells through these mechanisms.

The biological activity of this compound can be attributed to its chemical reactivity:

  • Electrophilic Character : The nitro group enhances electrophilicity, allowing the compound to participate in nucleophilic attacks.
  • Hydrogen Bonding : The methylthio group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor binding.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

  • Minimum Inhibitory Concentration (MIC) : Ranged from 16 to 64 µg/mL for different strains.
  • Mechanism : Inhibition of cell wall synthesis was suggested as the primary mechanism.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in:

  • Cell Viability Reduction : A decrease in cell viability by up to 70% at concentrations of 50 µM.
  • Apoptosis Induction : Flow cytometry analysis revealed increased annexin V positive cells, indicating apoptosis.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(Methylthio)-5-nitropyridin-4-amineNitro and methylthio groupsAntimicrobial, anticancer
3-Methylthio-5-nitropyridineMethylthio at different positionVaries in activity due to structural changes

Q & A

Q. What approaches are used to evaluate the biological activity of this compound derivatives in medicinal chemistry research?

  • Methodological Answer :
  • Derivative Synthesis : Introduce substituents via Suzuki coupling (e.g., aryl boronic acids) or nucleophilic substitution.
  • Screening : Test against kinase targets (e.g., EGFR) using fluorescence polarization assays.
  • SAR Analysis : Correlate substituent electronegativity with IC50_{50} values (e.g., EC50_{50} < 1 µM for nitro-to-amine derivatives) .

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